molecular formula C17H14ClN3OS B5533186 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE

2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE

Cat. No.: B5533186
M. Wt: 343.8 g/mol
InChI Key: LUCJQVRNFJKNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorophenyl group, a cyano group, and a cyclopropyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the chlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-cyano-6-cyclopropylpyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-12-5-3-10(4-6-12)13-7-15(11-1-2-11)21-17(14(13)8-19)23-9-16(20)22/h3-7,11H,1-2,9H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCJQVRNFJKNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.